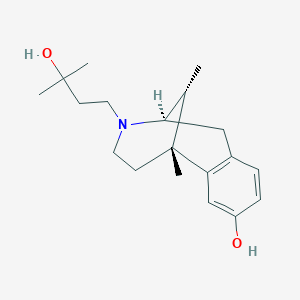
(+/-)-Pentazocine Hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Pentazocine Hydrate is a synthetic opioid analgesic used primarily for the management of moderate to severe pain. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is known for its unique pharmacological profile, acting as both an agonist and antagonist at opioid receptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Pentazocine Hydrate typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Benzomorphan Core: The initial step involves the formation of the benzomorphan core structure through a series of cyclization reactions.
Introduction of Functional Groups: Various functional groups are introduced to the benzomorphan core to achieve the desired pharmacological properties. This may involve reactions such as alkylation, acylation, and reduction.
Hydration: The final step involves the hydration of the compound to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification.
化学反応の分析
Types of Reactions
(+/-)-Pentazocine Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
(+/-)-Pentazocine Hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of opioid analgesics.
Biology: Researchers use it to investigate the interaction of opioids with their receptors and the resulting biological effects.
Medicine: It serves as a reference compound in the development of new analgesics with improved efficacy and safety profiles.
Industry: The compound is used in the pharmaceutical industry for the production of pain management medications.
作用機序
(+/-)-Pentazocine Hydrate exerts its effects by interacting with opioid receptors in the central nervous system. It acts as an agonist at kappa opioid receptors and as a partial agonist or antagonist at mu opioid receptors. This dual action results in analgesic effects while minimizing the risk of respiratory depression and addiction commonly associated with other opioids.
類似化合物との比較
(+/-)-Pentazocine Hydrate is compared with other opioid analgesics such as morphine, codeine, and oxycodone. Unlike these compounds, this compound has a unique pharmacological profile due to its mixed agonist-antagonist properties. This makes it less likely to cause dependence and respiratory depression, offering a safer alternative for pain management.
List of Similar Compounds
- Morphine
- Codeine
- Oxycodone
- Naloxone (an opioid antagonist often used in combination with other opioids to reduce abuse potential)
特性
分子式 |
C19H29NO2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
(1R,9R,13R)-10-(3-hydroxy-3-methylbutyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H29NO2/c1-13-17-11-14-5-6-15(21)12-16(14)19(13,4)8-10-20(17)9-7-18(2,3)22/h5-6,12-13,17,21-22H,7-11H2,1-4H3/t13-,17+,19+/m0/s1 |
InChIキー |
DIIYNIXYUDPJCY-BOFPYLFWSA-N |
異性体SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CCC(C)(C)O)C)C=C(C=C3)O |
正規SMILES |
CC1C2CC3=C(C1(CCN2CCC(C)(C)O)C)C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)

![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
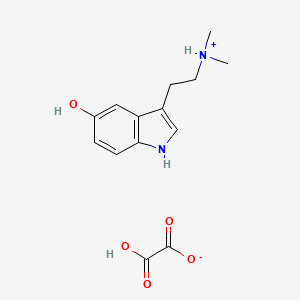
![[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13419402.png)
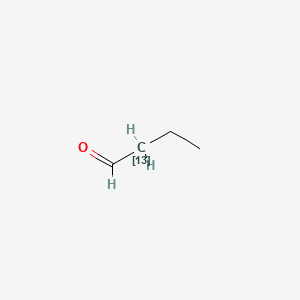
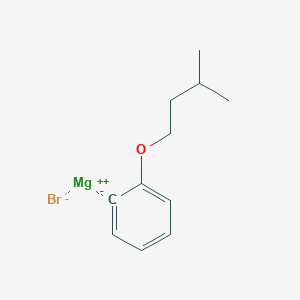
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt](/img/structure/B13419421.png)

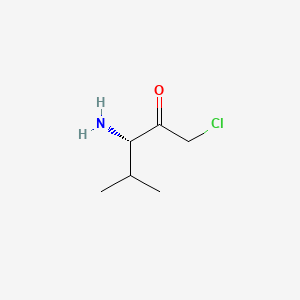
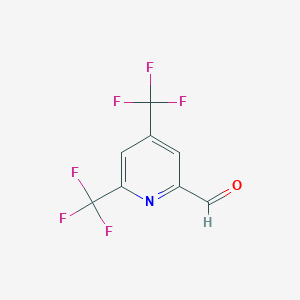
![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)

